

4-(1H-imidazol-2-yl)benzonitrile molecular weight

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Compound of Interest

Compound Name: 4-(1H-imidazol-2-yl)benzonitrile

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An In-depth Technical Guide to the Molecular Weight and Characterization of **4-(1H-imidazol-2-yl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(1H-imidazol-2-yl)benzonitrile**, focusing on the determination of its molecular weight and the associated analytical methodologies critical for its validation in research and development settings. As a heterocyclic compound incorporating both imidazole and benzonitrile moieties, it represents a valuable scaffold in medicinal chemistry and materials science. Accurate characterization is the bedrock of reproducible science, and this document serves as a practical guide to ensuring the identity, purity, and structural integrity of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. **4-(1H-imidazol-2-yl)benzonitrile** is a small organic molecule whose characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ N ₃	[1][2][3]
Average Molecular Weight	169.18 g/mol	[1][3][4][5]
Monoisotopic Mass	169.063997 g/mol	[6]
CAS Number	98298-49-8	[1][2][3][4]
Appearance	Off-white crystalline powder	[6][7]
Storage Temperature	2-8°C or -20°C	[1][3]
Purity (Commercial)	≥95%	[2]

The molecular weight is a cornerstone parameter, calculated based on the molecular formula C₁₀H₇N₃.

- Carbon: 10 atoms × 12.011 u = 120.11 u
- Hydrogen: 7 atoms × 1.008 u = 7.056 u
- Nitrogen: 3 atoms × 14.007 u = 42.021 u
- Total Average Mass: 169.187 u

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity of a synthesized or procured batch.

Experimental Verification of Molecular Weight: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like **4-(1H-imidazol-2-yl)benzonitrile**, Electrospray Ionization (ESI) is a highly effective soft ionization technique that typically generates protonated molecular ions $[M+H]^+$.

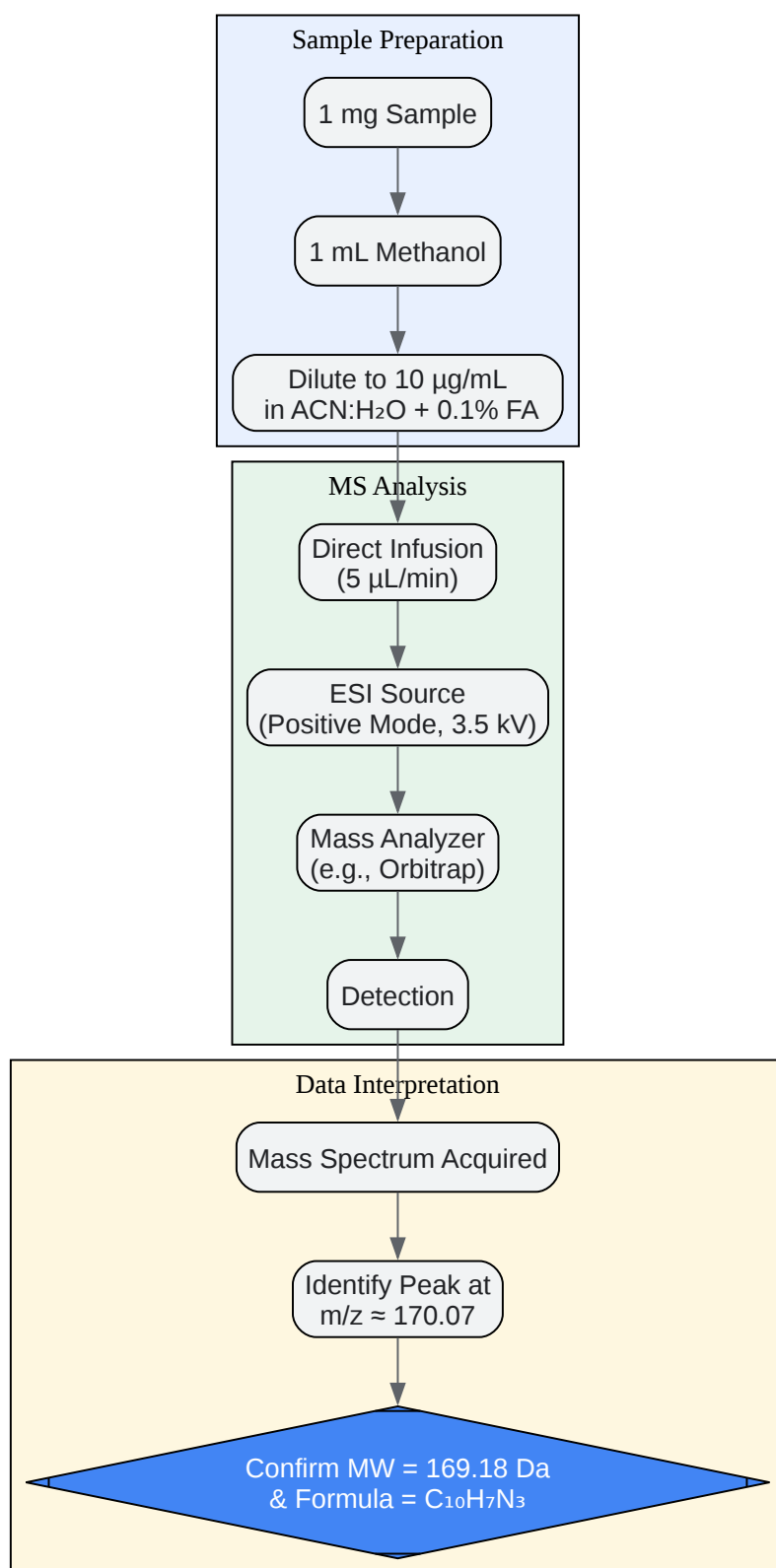
Causality in Method Selection: ESI-MS

Electrospray ionization is chosen for its ability to generate intact molecular ions from polar, thermally labile compounds without significant fragmentation. The imidazole and nitrile groups in the target molecule provide sufficient polarity and basic nitrogen sites that are readily protonated in the acidic mobile phase, making ESI an ideal choice for generating a strong $[M+H]^+$ signal.

Protocol: ESI-MS Analysis

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **4-(1H-imidazol-2-yl)benzonitrile**.
 - Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.
- Instrumentation and Infusion:
 - Set up a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) calibrated according to the manufacturer's protocol.
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump. Direct infusion is sufficient for confirming molecular weight and avoids chromatographic separation.
- MS Parameter Optimization:
 - Ionization Mode: Positive ion mode is selected to detect the protonated species $[M+H]^+$.
 - Capillary Voltage: Typically set between 3.0 and 4.5 kV to ensure efficient spray and ionization.
 - Source Temperature: Set to 100-150°C to aid desolvation without causing thermal degradation.

- Mass Range: Scan a range that comfortably includes the expected ion, for instance, m/z 100-500.
- Data Acquisition and Interpretation:
 - Acquire the mass spectrum.
 - The primary peak of interest should correspond to the $[M+H]^+$ ion.
 - Expected m/z : 169.0640 (monoisotopic mass of $C_{10}H_7N_3$) + 1.0078 (mass of H^+) = 170.0718.
 - The presence of a dominant peak at this m/z value, with the correct isotopic pattern for $C_{10}H_7N_3$, provides high-confidence confirmation of the compound's molecular weight and elemental composition.



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Caption: Workflow for molecular weight confirmation via ESI-MS.

Structural Confirmation and Purity Assessment

While MS confirms the molecular formula, it does not distinguish between structural isomers. Therefore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are required for complete characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms, allowing for unambiguous structural elucidation.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often a good choice for heterocyclic compounds and can reveal exchangeable protons like the N-H of the imidazole ring.
- **Acquisition:**
 - Acquire a ^1H NMR spectrum to observe the number of unique protons, their splitting patterns (multiplicity), and integration (ratio).
 - Acquire a ^{13}C NMR spectrum to identify the number of unique carbon environments.
 - (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.
- **Interpretation:** The resulting spectra must be consistent with the structure of **4-(1H-imidazol-2-yl)benzonitrile**, showing characteristic signals for the aromatic protons on both the benzonitrile and imidazole rings, as well as the exchangeable N-H proton. This validates the specific connectivity of the atoms, ruling out isomers such as 4-(1H-imidazol-1-yl)benzonitrile.^{[7][8]}

B. High-Performance Liquid Chromatography (HPLC)

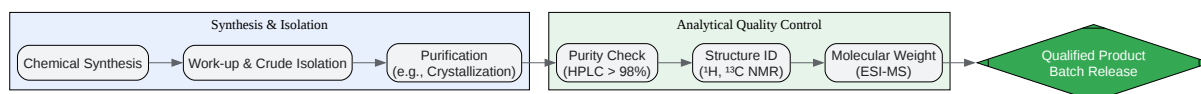
HPLC is the standard for determining the purity of a chemical compound by separating it from any non-volatile impurities.

- **System Preparation:**

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
- Detector: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
- Method Development:
 - Start with an isocratic method (e.g., 30% B) to determine the approximate retention time.
 - Develop a linear gradient method for optimal separation, for example:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-17 min: 95% B
 - 17-18 min: 95% to 5% B
 - 18-20 min: 5% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL of a ~0.5 mg/mL sample solution.
- Data Analysis:
 - The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
 - A highly pure sample (>98%) will show a single major peak with minimal secondary peaks.

Comprehensive Quality Control Workflow

A robust quality control (QC) system ensures that a compound meets all specifications before its use in further applications. This workflow integrates synthesis with the analytical techniques discussed.



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Caption: Integrated workflow for synthesis and quality control.

Conclusion

The molecular weight of **4-(1H-imidazol-2-yl)benzonitrile** is definitively established as 169.18 g/mol (average mass). However, for the practicing scientist, this value is not merely a theoretical number but a critical parameter that must be empirically verified. A multi-faceted analytical approach, spearheaded by mass spectrometry for molecular weight confirmation and complemented by NMR for structural validation and HPLC for purity assessment, constitutes a self-validating system. Adherence to these rigorous characterization standards is indispensable for ensuring the reliability and reproducibility of scientific research and drug development endeavors.

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